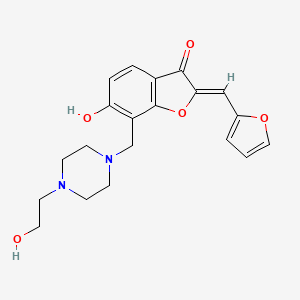
(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C20H22N2O5 and its molecular weight is 370.405. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(Z)-2-(furan-2-ylmethylene)-6-hydroxy-7-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)benzofuran-3(2H)-one, a complex organic compound, has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The compound can be synthesized through a series of chemical reactions involving the furan and benzofuran moieties. The synthesis typically involves the formation of the furan ring followed by the introduction of hydroxyl and piperazine substituents. Detailed synthetic pathways and conditions can be referenced from various studies focusing on related benzofuran derivatives .
Antiproliferative Effects
Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant antiproliferative activities against various cancer cell lines. The compound in focus has been evaluated for its ability to inhibit cell growth in multiple human cancer cell lines, including HeLa (cervical cancer), MDA-MB-231 (breast cancer), A549 (lung cancer), HT-29 (colorectal cancer), and MCF-7 (breast cancer) cells.
Table 1: Antiproliferative Activity of this compound
The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. Notably, the compound exhibited varying degrees of potency across different cell lines, suggesting a selective action that may be influenced by structural characteristics.
The mechanism through which this compound exerts its antiproliferative effects appears to involve the inhibition of tubulin polymerization, a crucial process in cell division. This is supported by findings that correlate antiproliferative activity with inhibition of colchicine binding to tubulin, a key factor in microtubule dynamics .
Case Studies
A series of case studies have been conducted to further elucidate the biological activity of similar benzofuran derivatives. For instance, one study highlighted the role of methoxy groups at specific positions on the benzofuran nucleus in enhancing antiproliferative activity. Removing these groups led to a significant decrease in potency, indicating their importance in maintaining biological efficacy .
Propiedades
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c23-10-9-21-5-7-22(8-6-21)13-16-17(24)4-3-15-19(25)18(27-20(15)16)12-14-2-1-11-26-14/h1-4,11-12,23-24H,5-10,13H2/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVTDZORIXAVARG-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=CC4=CC=CO4)C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)CC2=C(C=CC3=C2O/C(=C\C4=CC=CO4)/C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














